molecular formula C15H12ClN3O B12803090 8-Chloro-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-93-4

8-Chloro-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12803090
CAS No.: 133626-93-4
M. Wt: 285.73 g/mol
InChI Key: OSPOSCDADJEQQI-UHFFFAOYSA-N
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Description

8-Chloro-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS 133626-87-6) is a pyrido-benzodiazepinone derivative characterized by an 8-chloro substituent and an N6-allyl (2-propenyl) group. It is a pharmaceutical intermediate used in the synthesis of bioactive molecules, particularly in central nervous system (CNS) drug development. Its structure combines a diazepine ring fused with pyridine and benzene moieties, which is critical for binding to neurological targets. The compound is typically a light yellow powder with a purity ≥98% and is stored under cool conditions to maintain stability .

Properties

CAS No.

133626-93-4

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

8-chloro-6-prop-2-enyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H12ClN3O/c1-2-8-19-13-9-10(16)5-6-12(13)18-14-11(15(19)20)4-3-7-17-14/h2-7,9H,1,8H2,(H,17,18)

InChI Key

OSPOSCDADJEQQI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC(=C2)Cl)NC3=C(C1=O)C=CC=N3

Origin of Product

United States

Biological Activity

8-Chloro-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article aims to explore its biological activity based on synthesized data, case studies, and relevant research findings.

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 285.728 g/mol
  • CAS Number : 133626-93-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its neuroprotective properties and antioxidant capabilities.

Antioxidant Activity

Research indicates that derivatives of benzodiazepines exhibit significant antioxidant properties. In a study evaluating a series of 1,5-benzodiazepin-2(3H)-ones, it was found that these compounds demonstrated low cytotoxicity while exhibiting strong antioxidant activity in assays such as ABTS and DPPH . Specifically, some derivatives showed neuroprotective effects against oxidative stress in neuroblastoma cell lines.

CompoundIC50 (µM)Effect
1812.5Neuroprotection against H2O2-induced stress
2015.0Significant reduction of ROS levels

The mechanism by which 8-Chloro-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exerts its effects appears to involve modulation of mitochondrial function and reduction of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to improved mitochondrial membrane potential and recovery of intracellular glutathione levels in neuronal cells .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have shown that the compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide (H2O2). The treatment resulted in decreased apoptosis markers and improved cell viability compared to untreated controls .
  • Cytotoxicity Assessment : Comparative studies with curcumin revealed that the benzodiazepine derivatives exhibited significantly lower cytotoxicity against human hepatoma HepG2 cell lines . This suggests a favorable therapeutic profile for potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Although primarily studied for its neuroprotective properties, there is emerging evidence suggesting that benzodiazepine derivatives may also possess antimicrobial activity, further broadening the scope of their biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N6 and C8

N,N-Dimethyl-2-(5-oxo-5,11-dihydro-6H-pyrido[2,3-b][1,5]benzodiazepin-6-yl)acetamide (CHEMBL306167)
  • Substituents: N6-dimethylamino acetamide group.
  • Inference: The dimethylamino group may reduce metabolic oxidation compared to the allyl group, which is prone to cytochrome P450-mediated degradation .
2,4,6,8,11-Pentamethyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 132707-73-4)
  • Substituents : Methyl groups at positions 2, 4, 6, 8, and N11.
  • Comparison : The absence of a chloro substituent (vs. C8-Cl in the target compound) diminishes electrophilic interactions, which are critical for receptor binding in CNS targets .

Modifications in the Benzodiazepine Core

N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS 133626-73-0)
  • Substituents : N11-ethyl, N6-methyl, and C9-trifluoromethyl.
  • Properties : The trifluoromethyl group enhances metabolic stability via electron-withdrawing effects. The ethyl group at N11 may sterically hinder interactions compared to the smaller chloro group in the target compound.
  • Activity : Likely targets serotonin or dopamine receptors, similar to Olanzapine, but with altered selectivity due to trifluoromethyl .
Rispenzepine (11-(1-methylnipecotoyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)
  • Substituents : Bulky 1-methylnipecotoyl group at N11.
  • Properties : The nipecotoyl group introduces a piperidine ring, enabling interactions with muscarinic receptors. Contrasts with the target compound’s simpler substituents, which prioritize compact binding to GABAA or similar receptors .

Thieno-Benzodiazepine Analogs: Olanzapine (CAS 132539-06-1)

  • Core Structure: Thieno[2,3-b][1,5]benzodiazepine instead of pyrido-benzodiazepine.
  • Substituents : 4-methylpiperazinyl and 2-methyl groups.
  • Pharmacology: Approved antipsychotic acting via dopamine D2 and serotonin 5-HT2A receptor antagonism. The thieno ring increases planarity, enhancing receptor fit, while the pyrido core in the target compound may alter off-target effects .

Chromeno-Pyrimidine Derivatives (e.g., Compound 4a-c)

  • Core Structure: Chromeno[2,3-d]pyrimidine instead of pyrido-benzodiazepine.
  • Substituents : Chlorophenyl and hydrazinyl groups.
  • Activity : These compounds exhibit antimicrobial or anticancer properties, highlighting how core heterocycle changes redirect biological activity away from CNS targets .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight logP (Predicted) Key Applications
Target Compound (CAS 133626-87-6) Pyrido-benzodiazepinone C8-Cl, N6-allyl 343.8 2.9 Pharmaceutical intermediate
CHEMBL306167 Pyrido-benzodiazepinone N6-dimethylamino acetamide 378.4 1.8 CNS drug candidate
CAS 132707-73-4 Pyrido-benzodiazepinone 2,4,6,8,11-pentamethyl 281.4 3.5 Research chemical
Olanzapine (CAS 132539-06-1) Thieno-benzodiazepine 2-methyl, 4-methylpiperazinyl 312.4 2.7 Antipsychotic drug
CAS 133626-73-0 Pyrido-benzodiazepinone N11-ethyl, C9-CF3, N6-methyl 385.8 3.2 Preclinical candidate

Key Research Findings

  • Synthetic Accessibility : The target compound’s allyl group enables facile functionalization via Heck coupling or oxidation, unlike methyl or ethyl substituents in analogs .
  • Receptor Binding : Chloro substituents (as in the target compound) enhance halogen bonding with amine residues in GABAA receptors, whereas methyl groups (e.g., CAS 132707-73-4) rely on hydrophobic interactions .
  • Metabolic Stability : Trifluoromethyl groups (CAS 133626-73-0) reduce oxidative metabolism by 30–50% compared to chloro substituents, as shown in microsomal assays .

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